7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.: 1449581-03-6
VCID: VC7839689
InChI: InChI=1S/C15H19BFNO2/c1-9-8-11(17)13-10(6-7-18-13)12(9)16-19-14(2,3)15(4,5)20-16/h6-8,18H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2C)F
Molecular Formula: C15H19BFNO2
Molecular Weight: 275.13

7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS No.: 1449581-03-6

Cat. No.: VC7839689

Molecular Formula: C15H19BFNO2

Molecular Weight: 275.13

* For research use only. Not for human or veterinary use.

7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole - 1449581-03-6

Specification

CAS No. 1449581-03-6
Molecular Formula C15H19BFNO2
Molecular Weight 275.13
IUPAC Name 7-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Standard InChI InChI=1S/C15H19BFNO2/c1-9-8-11(17)13-10(6-7-18-13)12(9)16-19-14(2,3)15(4,5)20-16/h6-8,18H,1-5H3
Standard InChI Key IZWFOTDZJSENBJ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2C)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2C)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

The compound’s molecular formula, C₁₅H₁₉BFNO₂, reflects its hybrid organic-boron architecture. The indole scaffold features a fluorine atom at C7 and a methyl group at C5, while the boronate ester at C4 introduces a sp²-hybridized boron atom within a dioxaborolane ring . This arrangement is critical for its reactivity, as the boron moiety facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry .

Key structural identifiers include:

  • InChI: InChI=1S/C15H19BFNO2/c1-9-8-11(17)13-10(6-7-18-13)12(9)16-19-14(2,3)15(4,5)20-16/h6-8,18H,1-5H3

  • SMILES: FC=1C=C(C(B2OC(C)(C)C(O2)(C)C)=C3C=CNC13)C

The fluorine atom’s electronegativity polarizes the indole ring, enhancing electrophilic substitution reactivity at specific positions, while the methyl group contributes steric bulk, potentially influencing regioselectivity in subsequent reactions .

Synthesis and Manufacturing

Synthetic Routes

Although explicit details for synthesizing 7-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole are scarce, analogous compounds suggest a multi-step approach:

  • Indole Functionalization: Starting with 7-fluoro-5-methylindole, electrophilic borylation at C4 using a transition metal catalyst (e.g., Pd or Cu) and bis(pinacolato)diboron (B₂pin₂) .

  • Protection/Deprotection: Temporary protection of the NH group (e.g., with Boc anhydride) to prevent side reactions during borylation .

  • Purification: Column chromatography or crystallization to isolate the boronate ester .

A related synthesis described by Lohray et al. for 7-fluoroindole derivatives involved sodium cyanoborohydride reduction and Fremy’s salt oxidation to introduce hydroxyl groups , though the methyl and boronate substituents in this compound likely necessitate alternative strategies.

Manufacturing Challenges

Scalable production faces hurdles such as:

  • Moisture Sensitivity: Boronate esters hydrolyze readily, requiring inert atmosphere conditions .

  • Regioselectivity: Competing substitution at C3 or C6 of the indole ring may necessitate directing groups or tailored catalysts .

Applications in Pharmaceutical Research

Cross-Coupling Reactions

The compound’s boronate ester group enables its use in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. For example:

Ar–X+Indole–BpinPd catalystAr–Indole+Byproducts\text{Ar–X} + \text{Indole–Bpin} \xrightarrow{\text{Pd catalyst}} \text{Ar–Indole} + \text{Byproducts}

This reactivity is invaluable for constructing biaryl structures in drug candidates, such as kinase inhibitors or serotonin receptor modulators .

Case Studies in Medicinal Chemistry

  • Kinase Inhibitors: Boron-containing indoles are explored as ATP-competitive inhibitors due to boron’s ability to mimic phosphate groups .

  • PET Tracers: Fluorinated indoles serve as precursors for positron emission tomography (PET) probes targeting tryptophan metabolism . While this compound’s methyl group may limit brain permeability, derivatives could image peripheral tumors or inflammatory processes.

BrandPurityPrice RangeAvailability
IN-DA00HXCIInquireN/AApril 25, 2025
3D-ZHC58103≥95%DiscontinuedN/A

The discontinuation of one product underscores challenges in large-scale synthesis or demand fluctuations.

Recent Advances and Future Directions

Innovations in Boron Chemistry

Recent studies highlight:

  • Bioorthogonal Chemistry: Boronate esters as tags for targeted drug delivery .

  • Boron Neutron Capture Therapy (BNCT): Fluorinated boron compounds for cancer therapy, though this application remains speculative for the current compound .

unresolved Challenges

  • Stability Optimization: Developing moisture-resistant analogs without compromising reactivity.

  • Toxicology Profiling: Systematic studies to evaluate chronic exposure risks .

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